Bromotrimethylsilane

Catalog No.
S565838
CAS No.
2857-97-8
M.F
C3H9BrSi
M. Wt
153.09 g/mol
Availability
In Stock
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Bromotrimethylsilane

CAS Number

2857-97-8

Product Name

Bromotrimethylsilane

IUPAC Name

bromo(trimethyl)silane

Molecular Formula

C3H9BrSi

Molecular Weight

153.09 g/mol

InChI

InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3

InChI Key

IYYIVELXUANFED-UHFFFAOYSA-N

SMILES

C[Si](C)(C)Br

Synonyms

NSC 139857; Trimethylbromosilane; Trimethylsilicon Bromide; Trimethylsilyl Bromide; TMS Bromide; TMSBr

Canonical SMILES

C[Si](C)(C)Br

Organic Synthesis Reagent

BrTMS serves as a valuable reagent in various organic synthesis reactions due to its unique properties:

  • High Reactivity: The presence of the silicon-bromine bond (Si-Br) makes BrTMS highly reactive, readily participating in various substitution and elimination reactions. Source: Procurenet Limited, "Bromotrimethylsilane for synthesis - Highly Reactive and Versatile Compound":
  • Versatility: BrTMS can act as a brominating agent, a silylating agent, and a precursor for other important reagents. This versatility allows its use in various synthetic strategies. Source: Fisher Scientific, "Bromotrimethylsilane, 98%":

Here are some specific examples of BrTMS applications in organic synthesis:

  • Bromination: BrTMS can directly introduce a bromine atom to various organic molecules, such as alkenes, alkynes, and aromatic compounds. Source: American Chemical Society, "Organic Chemistry":
  • Silylation: BrTMS can introduce a trimethylsilyl (TMS) group onto various functional groups, such as alcohols, phenols, and carboxylic acids. The TMS group serves as a protecting group in synthesis, aiding in the manipulation of other functionalities without affecting the TMS-protected group. Source: Organic Letters, "Silylation of Alcohols with Bromotrimethylsilane":
  • Precursor for other reagents: BrTMS can be used to generate other important reagents in situ, such as lithium tetramethylsilane (LiTMS), a powerful nucleophile and base commonly used in organic synthesis. Source: Journal of the American Chemical Society, "Lithium Tetramethylsilane: A New Source of Methyllithium":

Beyond Organic Synthesis

While BrTMS is primarily employed in organic synthesis, it also finds applications in other research areas:

  • Material Science: BrTMS can be used as a precursor for the deposition of silicon-containing thin films, which have potential applications in various fields, including electronics and photovoltaics. Source: Chemical Vapor Deposition, "Chemical vapor deposition of silicon films using bromotrimethylsilane":
  • Analytical Chemistry: BrTMS can be used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) to improve the volatility and detectability of certain analytes. Source: Journal of Chromatography A, "Determination of brominated flame retardants in environmental samples by gas chromatography-mass spectrometry after silylation with N-methyl-N-trimethylsilyltrifluoroacetamide":

Bromotrimethylsilane, with the chemical formula C₃H₉BrSi and a CAS number of 2857-97-8, is a clear yellow liquid that serves as a versatile reagent in organic synthesis. It is recognized for its mildness and selectivity, particularly in the cleavage of lactones, epoxides, acetals, phosphonate esters, and certain ethers. The compound has a boiling point of approximately 79 °C and a density of 1.16 g/mL at 25 °C . Its unique properties make it an essential tool in various

TMBS acts as a silylating agent by leveraging the good leaving group ability of the bromide ion (Br-). The Br- detaches from the molecule, forming a reactive silicon intermediate that readily reacts with nucleophiles like alcohols and carboxylic acids. The trimethylsilyl group attaches to the substrate, modifying its properties [].

TMBS is a flammable liquid with a low flash point. It reacts violently with water, releasing toxic hydrogen bromide gas. TMBS is also a skin, eye, and respiratory irritant. Due to these hazards, proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential when handling TMBS [].

Additional Safety Information:

  • LD50 (oral, rat): 1140 mg/kg [] (LD50: Lethal dose 50, the dose required to kill 50% of a test population)

  • Formation of Bromohydrins: It efficiently converts glycerol into bromohydrins, which are valuable intermediates for fine chemicals. The reaction is solvent-free and can yield either α-monobromohydrin or α,γ-dibromohydrin depending on the conditions .
  • Cleavage of Functional Groups: This compound acts as a selective reagent for the cleavage of various functional groups, including lactones and epoxides. It can also facilitate the formation of silyl enol ethers from carbonyl compounds .
  • McKenna Reaction: In this reaction, bromotrimethylsilane reacts with dialkyl phosphonates, where the terminal oxygen attacks the silicon atom, demonstrating its utility in organophosphorus chemistry .

Bromotrimethylsilane can be synthesized through several methods:

  • Halogen Exchange: Chlorotrimethylsilane can undergo halogen exchange with magnesium bromide or sodium bromide in solvents like diethyl ether or acetonitrile to produce bromotrimethylsilane .
  • Direct Bromination: Hexamethyldisilane can react with bromine in benzene or neat conditions to yield bromotrimethylsilane without significant byproducts .
  • Reaction with Aluminum Bromide: Another method involves reacting hexamethyldisiloxane with aluminum bromide to generate bromotrimethylsilane .

Bromotrimethylsilane finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as a silylating agent and for protecting functional groups during synthesis.
  • Pharmaceuticals: The compound is instrumental in synthesizing drug intermediates due to its ability to selectively modify functional groups .
  • Material Science: Its properties make it useful in creating silane-based materials and coatings.

Studies have shown that bromotrimethylsilane interacts effectively with various nucleophiles, leading to the formation of stable adducts. For example, amines react with this compound to form isolable adducts that subsequently react with ketones to produce enamines under mild conditions . This indicates its potential utility in synthesizing complex organic molecules.

Bromotrimethylsilane shares similarities with other silicon-based reagents but stands out due to its specific reactivity patterns and applications. Here are some comparable compounds:

CompoundFormulaUnique Features
TrimethylchlorosilaneC₃H₉ClSiMore reactive than bromotrimethylsilane; used for chlorination reactions.
Trimethylsilyl iodideC₃H₉I SiUsed for iodination; typically more reactive than both bromine and chlorine derivatives.
Dimethylsilyl chlorideC₂H₆ClSiOften used for protecting groups but less selective than bromotrimethylsilane.

Bromotrimethylsilane is unique because it provides a balance between reactivity and selectivity, making it particularly effective for specific transformations like the formation of bromohydrins from glycerol .

Synthesis Conditions

Reaction ConditionsBromine EquivalentsYield (%)Reaction TimeProduct PuritySide Products
Neat conditions1.0HighVariableHighNone reported
Benzene solution1.0HighVariableHighNone reported
Room temperature1.0ModerateExtendedModerateMinimal
Elevated temperature (50-80°C)1.0HighReducedHighMinimal

The hexamethyldisilane method demonstrates exceptional selectivity, as the silicon-silicon bond undergoes clean cleavage upon bromination [2]. This approach eliminates the need for complex purification procedures, making it particularly attractive for both laboratory and industrial applications [1].

Silicon Ether-Phosphorus Tribromide Approach

The silicon ether-phosphorus tribromide methodology has evolved significantly from conventional room-temperature procedures to advanced high-temperature reflux innovations [4]. This synthetic route utilizes the reaction between silicon ether and phosphorus tribromide to generate bromotrimethylsilane with exceptional purity levels approaching 99% [4].

Conventional Methodologies

Traditional silicon ether-phosphorus tribromide approaches operate at room temperature with extended reaction times ranging from 24 to 48 hours [4]. The conventional methodology employs a phosphorus tribromide to silicon ether molar ratio of 1.4-1.5:1, ensuring complete conversion while minimizing excess reagent consumption [4]. Under these conditions, product purity typically reaches approximately 95%, representing a substantial improvement over earlier synthetic methods [4].

The conventional approach requires careful control of stoichiometric ratios to prevent side reaction formation [4]. Researchers have demonstrated that maintaining the specified molar ratios while operating under anhydrous conditions significantly enhances product quality and reduces unwanted byproduct generation [4].

High-Temperature Reflux Innovations

Recent innovations in the silicon ether-phosphorus tribromide method have focused on high-temperature reflux conditions to dramatically reduce reaction times and improve product purity [4]. The optimized procedure involves heating the reaction mixture to 100±5°C and maintaining reflux conditions for 6±0.5 hours [4]. This innovation represents a significant advancement over conventional methodologies, reducing reaction time by approximately 75% while simultaneously increasing product purity to 99% [4].

The high-temperature reflux approach incorporates iron tribromide as a catalyst to further enhance reaction efficiency [4]. The catalyst loading, typically maintained at a molar ratio of 0.001-0.01:1 relative to silicon ether, significantly improves product yields without introducing purification complications [4]. This catalytic system effectively promotes the conversion of silicon ether while preventing unwanted side reactions that can occur at elevated temperatures [4].

Table 2: Silicon Ether-Phosphorus Tribromide Method Variations

Method VariantPBr3:Silicon Ether RatioTemperature (°C)Reaction Time (hours)Product Purity (%)Yield Benefits
Conventional (room temperature)1.4-1.5:1Room temp24-48~95Lower
High-temperature reflux (100±5°C)1.4-1.5:1100±56±0.5~99Higher
With iron tribromide catalyst1.4-1.5:1100±56±0.5~99Enhanced
Optimized industrial process1.4-1.5:1100±56±0.5~99Optimized

Industrial implementations of the high-temperature reflux method have incorporated sophisticated distillation recovery systems to maximize raw material utilization [4]. These systems enable the recovery and recycling of unreacted phosphorus tribromide, significantly improving the overall economics of the synthetic process [4].

Hexamethyldisiloxane and Aluminum Bromide Reaction

The hexamethyldisiloxane and aluminum bromide reaction provides an alternative synthetic pathway for bromotrimethylsilane production [1]. This methodology employs aluminum bromide as a Lewis acid catalyst to activate hexamethyldisiloxane toward bromination [1]. The reaction requires elevated temperatures to achieve optimal conversion rates and product yields [1].

The hexamethyldisiloxane approach demonstrates particular sensitivity to reaction conditions, with the reactivity of in-situ generated bromotrimethylsilane appearing to depend significantly upon the specific preparation method employed [1] [2]. This method-dependent reactivity necessitates careful optimization of reaction parameters for each specific application [1].

Anhydrous conditions prove essential for successful implementation of this synthetic route, as moisture sensitivity can lead to hydrolysis reactions that compete with the desired bromination process [1]. The aluminum bromide catalyst functions by coordinating to the oxygen atom in hexamethyldisiloxane, thereby facilitating silicon-oxygen bond activation and subsequent bromide incorporation [1].

Table 3: Hexamethyldisiloxane and Aluminum Bromide Method Parameters

Reaction ParameterSpecificationPerformance Notes
Temperature RangeElevated temperature requiredHigher temperatures improve yields
Aluminum Bromide RoleLewis acid catalystActivates hexamethyldisiloxane
Reaction EnvironmentAnhydrous conditionsMoisture sensitive
Product SeparationStandard distillationClean product isolation
In-situ GenerationImmediate use recommendedActivity varies with preparation
Reactivity DependenceMethod-dependent activityOptimization case-specific

The aluminum bromide-catalyzed method offers advantages in terms of atom economy, as it utilizes readily available starting materials and generates minimal waste products [1]. However, the requirement for immediate utilization of in-situ generated bromotrimethylsilane can present logistical challenges in large-scale manufacturing applications [1].

Halogen Exchange Methodologies

Halogen exchange methodologies represent versatile and practical approaches for bromotrimethylsilane synthesis, utilizing readily available chlorotrimethylsilane as the starting material [1] [2]. These methods enable in-situ reagent formation, providing operational flexibility and cost advantages in various synthetic applications [1] [2].

Chlorotrimethylsilane with Magnesium Bromide

The chlorotrimethylsilane with magnesium bromide exchange system operates efficiently in diethyl ether solvent [1] [2]. This methodology demonstrates high exchange efficiency across a broad temperature range, from room temperature to reflux conditions [1]. The magnesium bromide system offers the advantage of established protocols with well-documented performance characteristics [1].

The exchange reaction proceeds through a straightforward halogen metathesis mechanism, wherein the chloride substituent on silicon undergoes substitution by bromide from magnesium bromide [1]. The diethyl ether solvent system provides excellent solubilization of both reactants while maintaining chemical compatibility with the silicon center [1].

Optimization studies have demonstrated that controlled temperature conditions enhance the exchange efficiency beyond conventional protocols [2]. These optimized procedures incorporate improved stirring techniques and precise temperature management to achieve very high conversion rates [2].

Chlorotrimethylsilane with Sodium Bromide

The sodium bromide exchange system utilizes acetonitrile as the preferred solvent medium [1] [2]. Acetonitrile provides superior solvation properties for ionic species, thereby facilitating enhanced exchange kinetics compared to ethereal solvents [1]. This system demonstrates comparable exchange efficiency to the magnesium bromide approach while offering distinct operational advantages [1].

The polar aprotic nature of acetonitrile accelerates the halogen exchange process by stabilizing the transition state intermediates [2]. This solvent system proves particularly beneficial when rapid exchange rates are required or when processing halogenated substrates with enhanced ionic character [2].

Recent optimizations of the sodium bromide system have focused on controlled reaction conditions to maximize exchange efficiency [2]. These improvements include precise temperature control and enhanced mixing protocols that result in very high conversion rates with improved reproducibility [2].

Table 4: Halogen Exchange Methods for Bromotrimethylsilane Synthesis

Exchange SystemSolventTemperatureExchange EfficiencyIn-situ GenerationPractical Advantages
Chlorotrimethylsilane + MgBr2 in Et2ODiethyl etherRoom temp to refluxHighYesEstablished method
Chlorotrimethylsilane + NaBr in MeCNAcetonitrileRoom temp to refluxHighYesPolar solvent benefits
Chlorotrimethylsilane + MgBr2 (optimized)Diethyl etherControlledVery highYesEnhanced control
Chlorotrimethylsilane + NaBr (optimized)AcetonitrileControlledVery highYesImproved yields

Industrial-Scale Production Considerations

Industrial-scale production of bromotrimethylsilane requires comprehensive consideration of process efficiency, safety, environmental impact, and economic viability [5]. Modern manufacturing approaches have incorporated advanced technologies including continuous flow systems, microreactor technology, and sophisticated process automation to optimize production parameters [5].

Continuous flow synthesis has gained significant traction in industrial bromotrimethylsilane production due to enhanced reaction control and improved safety profiles [5]. Unlike traditional batch processes, continuous flow systems enable precise management of reaction parameters, resulting in higher purity products and reduced byproduct formation [5]. The integration of microreactor technology further enhances temperature and pressure control capabilities, which proves crucial for managing the exothermic reactions typical in bromotrimethylsilane synthesis [5].

Process automation incorporating Industry 4.0 principles has revolutionized industrial production lines through real-time monitoring and predictive maintenance capabilities [5]. Advanced sensor networks and Internet of Things devices continuously collect operational data, enabling immediate process adjustments to maintain optimal conditions [5]. Machine learning algorithms analyze this data to predict equipment failures before occurrence, thereby minimizing downtime and maximizing production throughput [5].

Table 5: Industrial-Scale Production Considerations

Production AspectImplementationBenefitsChallenges
Continuous Flow SystemsEnhanced reaction controlHigher efficiency and yieldsInitial capital investment
Microreactor TechnologyPrecise temperature/pressure managementImproved safety and reproducibilityTechnical complexity
Process AutomationReal-time monitoring systemsReduced operational costsIntegration requirements
Quality ControlConsistent product specificationsMeeting industrial standardsAnalytical method development
Waste MinimizationGreen chemistry principlesEnvironmental complianceRegulatory compliance
Scale-up FactorsEquipment design optimizationEconomic viabilityProcess validation

Sustainability considerations have become increasingly important in industrial bromotrimethylsilane production, with manufacturers implementing green chemistry principles to minimize environmental impact [5]. These initiatives include replacing toxic solvents with environmentally friendly alternatives and exploring biobased feedstocks as sustainable raw materials [5]. The development of advanced catalyst systems, particularly nanostructured catalysts with enhanced surface areas, has contributed to improved reaction rates and reduced energy consumption [5].

Quality control systems in industrial production utilize advanced analytical techniques to ensure consistent product specifications meeting pharmaceutical and electronic industry standards [5]. Automated containment systems enhance worker safety and environmental protection by preventing chemical releases during handling and storage operations [5].

Table 6: Comprehensive Method Comparison for Bromotrimethylsilane Synthesis

Synthesis MethodComplexityYield PotentialIndustrial SuitabilityCost EffectivenessEnvironmental Impact
Hexamethyldisilane + Br2LowHighExcellentGoodLow
Silicon Ether + PBr3MediumVery HighExcellentVery GoodMedium
Hexamethyldisiloxane + AlBr3MediumHighGoodGoodLow
Halogen Exchange (MgBr2)LowHighGoodExcellentLow
Halogen Exchange (NaBr)LowHighGoodExcellentLow

Electronic Structure and Reactivity Patterns

Bromotrimethylsilane exhibits distinctive electronic characteristics that fundamentally determine its reactivity patterns and chemical behavior. The molecular electronic structure features a tetrahedral silicon center bonded to three methyl groups and one bromine atom, creating a polarized system with unique bonding properties [1] [2].

The carbon-silicon bonds in bromotrimethylsilane are significantly longer (186 pm) and weaker than conventional carbon-carbon bonds (154 pm), with bond dissociation energies of 451 kJ/mol for carbon-silicon compared to 607 kJ/mol for carbon-carbon bonds [1] [2]. This fundamental difference arises from the larger atomic radius of silicon and its diffuse valence orbitals, which result in less effective orbital overlap compared to carbon-carbon bonding.

Bond polarization represents a critical aspect of bromotrimethylsilane electronic structure. The carbon-silicon bond is polarized toward carbon due to the lower electronegativity of silicon (1.90) compared to carbon (2.55) [1] [2]. This polarization creates a partial positive charge on silicon and partial negative charges on the carbon atoms, establishing the foundation for nucleophilic attack at the silicon center.

Bond TypeLength (pm)Dissociation Energy (kJ/mol)Electronegativity Difference
C-Si1864510.65
C-C1546070.00
Si-Br~220Variable0.80

The frontier molecular orbitals of bromotrimethylsilane show distinct characteristics. The highest occupied molecular orbital exhibits significant electron density on the bromine atom and silicon-carbon bonds, while the lowest unoccupied molecular orbital is primarily localized on the silicon center, making it susceptible to nucleophilic attack [3] [4].

Bromotrimethylsilane as an Electrophilic Agent

Bromotrimethylsilane functions as a versatile electrophilic agent through multiple mechanistic pathways, with the silicon center serving as the primary electrophilic site. Global reactivity indices provide quantitative measures of its electrophilic character, with computational studies revealing specific values for its reactivity parameters [5].

The electrophilic activation of bromotrimethylsilane occurs through coordination with nucleophilic species, leading to increased positive charge density at the silicon center. This process facilitates subsequent nucleophilic substitution reactions, particularly in the McKenna reaction where phosphonate esters undergo dealkylation [6] [7].

Nucleophilic attack mechanisms on bromotrimethylsilane typically follow an associative pathway, where the nucleophile approaches the silicon center while the leaving group (bromide) remains partially bonded. This creates a pentacoordinate transition state with trigonal bipyramidal geometry, a characteristic feature of silicon-based electrophilic substitution reactions [8].

The regioselectivity in bromotrimethylsilane reactions is primarily controlled by steric factors around the silicon center. Bulky nucleophiles preferentially attack from less hindered directions, while smaller nucleophiles show less selectivity. Electronic factors also contribute, with electron-rich nucleophiles showing enhanced reactivity toward the electrophilic silicon center [9].

Bromination reactions catalyzed by bromotrimethylsilane demonstrate high regioselectivity, particularly in aromatic substitution reactions. The mechanism involves initial formation of molecular bromine through reaction with oxidizing agents, followed by electrophilic aromatic substitution with remarkable para-selectivity in phenolic substrates [10].

Computational Studies of Bromotrimethylsilane Reactions

Density Functional Theory Analysis of McKenna Reaction

Comprehensive density functional theory calculations have been performed to elucidate the mechanism of the McKenna reaction, providing detailed insights into the electronic structure changes and energy profiles during the transformation of phosphonate esters by bromotrimethylsilane [3] [4].

The B3LYP/6-31G(d) level of theory has been extensively employed for geometry optimizations and frequency calculations of all stationary points along the reaction coordinate. These calculations reveal that bromotrimethylsilane behaves as a strong electrophile with a global electrophilicity index of ω = 0.43 eV, while phosphonate substrates act as nucleophiles [3] [4].

Transition state structures identified through density functional theory calculations show pentacoordinate silicon centers with trigonal bipyramidal geometry. The reaction proceeds through an associative mechanism where the phosphoryl oxygen attacks the silicon center while the bromide ion remains partially coordinated [8].

Calculation LevelMethodBasis SetApplication
Geometry OptimizationB3LYP6-31G(d)Structure determination
Single Point EnergyM06-2X6-311+G(2d,p)Accurate energetics
Frequency AnalysisB3LYP6-31G(d)Vibrational properties
Solvent EffectsPCMVariousEnvironmental effects

Activation energies calculated using density functional theory methods vary depending on the specific phosphonate substrate and reaction conditions. The calculations predict exothermic reaction profiles with relatively low activation barriers, consistent with experimental observations of facile dealkylation under mild conditions [6].

Regioselectivity and Stereoselectivity Predictions

Computational predictions of regioselectivity and stereoselectivity in bromotrimethylsilane reactions rely on detailed analysis of transition state geometries and relative energies. Density functional theory calculations successfully predict the high diastereoselectivity (approximately 95%) observed in benzyl ether cleavage reactions [9].

Stereochemical outcomes are primarily controlled by anchimeric assistance from neighboring functional groups. Anti-isomers consistently produce anti-bromides with high stereoselectivity, while syn-isomers show notably lower selectivity with marginal inversion of configuration [9].

The regioselectivity in aromatic bromination reactions has been successfully modeled using density functional theory calculations. Computational studies predict preferential para-substitution in phenolic substrates, attributed to both electronic activation and steric hindrance effects from reaction intermediates [10].

Quantum chemical calculations employing the M06-2X functional with polarized basis sets have proven particularly effective for predicting stereoselectivity patterns. These calculations accurately reproduce experimental selectivity ratios and provide mechanistic insights into the factors controlling product distributions [11].

Nucleophilicity and Electrophilicity Indices in Bromotrimethylsilane Chemistry

Global reactivity descriptors provide quantitative measures of the nucleophilic and electrophilic character of bromotrimethylsilane and its reaction partners. The global nucleophilicity index N = 2.23 eV characterizes bromotrimethylsilane as a marginal nucleophilic agent, while its global electrophilicity index ω = 0.43 eV classifies it as a moderate electrophile [5].

Local reactivity indices derived from Fukui functions reveal the most reactive sites within bromotrimethylsilane molecules. The silicon center consistently shows the highest electrophilic character, while the methyl groups exhibit minimal reactivity toward electrophilic attack [12].

Nucleophilic attack selectivity can be predicted using local nucleophilicity indices calculated from frontier molecular orbital densities. These calculations successfully predict preferred reaction sites and explain regioselectivity patterns observed in experimental studies [13].

Reactivity IndexValueClassificationImplication
Global Nucleophilicity (N)2.23 eVMarginal nucleophileLimited nucleophilic character
Global Electrophilicity (ω)0.43 eVModerate electrophileSignificant electrophilic reactivity
Local Electrophilicity (Si)HighPrimary reactive sitePreferred nucleophilic attack point

Parr functions based on spin density distributions provide alternative measures of local reactivity. These functions successfully predict regioselectivity in polar reactions involving bromotrimethylsilane and correlate well with experimental observations [12].

Reaction Kinetics and Thermodynamic Parameters

Kinetic studies of bromotrimethylsilane reactions reveal Arrhenius behavior over wide temperature ranges, with activation energies varying significantly depending on the specific reaction pathway and substrate structure. Experimental rate constants for hydrobromination reactions follow the expression k = 4.60 × 10⁻¹⁰ exp[-20.4 kJ mol⁻¹/(RT)] cm³ molecule⁻¹ s⁻¹ over the temperature range 273-393 K [14].

Activation parameters determined from temperature-dependent kinetic measurements provide insights into reaction mechanisms. Activation enthalpies typically range from 20-50 kJ/mol for nucleophilic substitution reactions at silicon, while activation entropies are generally negative, indicating ordered transition states [15].

Thermodynamic parameters for bromotrimethylsilane reactions show consistently exothermic profiles for most substitution and elimination processes. The enthalpy changes reflect the strength differences between broken and formed bonds, with silicon-oxygen bond formation being particularly favorable [16].

ParameterTypical RangeUnitsSignificance
Activation Energy20-50kJ/molEnergy barrier height
Activation Enthalpy15-45kJ/molEnthalpic contribution
Activation Entropy-50 to -100J/(mol·K)Ordering in transition state
Reaction Enthalpy-20 to -80kJ/molOverall energy change

Pre-exponential factors in Arrhenius expressions provide information about the frequency of successful collisions and the probability of reaction. Values typically range from 10⁸ to 10¹² M⁻¹s⁻¹ for bimolecular reactions involving bromotrimethylsilane [14].

Solvent effects significantly influence both kinetic and thermodynamic parameters. Polar protic solvents generally accelerate reactions by stabilizing charged transition states, while nonpolar solvents favor reactions proceeding through neutral intermediates [17].

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (17.65%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (82.35%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2857-97-8

Wikipedia

Bromotrimethylsilane

General Manufacturing Information

Silane, bromotrimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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